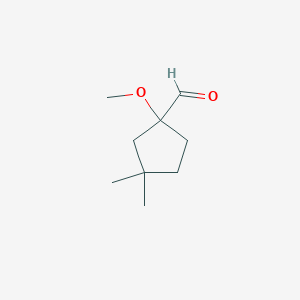

1-Methoxy-3,3-dimethylcyclopentane-1-carbaldehyde

Description

Properties

Molecular Formula |

C9H16O2 |

|---|---|

Molecular Weight |

156.22 g/mol |

IUPAC Name |

1-methoxy-3,3-dimethylcyclopentane-1-carbaldehyde |

InChI |

InChI=1S/C9H16O2/c1-8(2)4-5-9(6-8,7-10)11-3/h7H,4-6H2,1-3H3 |

InChI Key |

DCHUFLNPPKJYBB-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC(C1)(C=O)OC)C |

Origin of Product |

United States |

Preparation Methods

Methoxy Group Installation

The methoxy substituent at the 1-position can be introduced by:

Nucleophilic substitution: If the 1-position bears a good leaving group (e.g., halide), nucleophilic substitution with methoxide ion can install the methoxy group.

Protection strategies: In some synthetic sequences, the aldehyde group is protected as an acetal or hemiacetal, allowing methoxy introduction without aldehyde reduction or side reactions.

Cyclopentane Core Construction

The 3,3-dimethyl substitution on cyclopentane can be achieved by:

Ring closure reactions: Starting from linear precursors with geminal dimethyl groups, cyclization under acidic or basic conditions can yield 3,3-dimethylcyclopentane.

Isomerization and rearrangement: Some patented methods describe isomerization of substituted cyclohexene carbaldehydes to cyclopentane derivatives under catalytic conditions.

Representative Synthetic Route (Hypothetical)

| Step | Reagents/Conditions | Description | Yield/Notes |

|---|---|---|---|

| 1 | Starting from 3,3-dimethylcyclopentanone | Reduction to 3,3-dimethylcyclopentanol | Moderate yield |

| 2 | Conversion of alcohol to halide (e.g., PBr3) | Formation of 1-bromo-3,3-dimethylcyclopentane | High yield |

| 3 | Treatment with sodium methoxide in methanol | Nucleophilic substitution to 1-methoxy-3,3-dimethylcyclopentane | Moderate to high yield |

| 4 | Lithiation at 1-position followed by DMF quench | Introduction of aldehyde group at 1-position | Low to moderate yield, requires low temperature (-78 °C) |

| 5 | Purification by chromatography | Isolation of pure 1-Methoxy-3,3-dimethylcyclopentane-1-carbaldehyde | - |

This route is inspired by analogous procedures in the synthesis of methoxy-substituted aldehydes.

Analytical and Purification Techniques

Chromatography: Silica gel chromatography using hexane/ethyl acetate mixtures is standard for purification, as demonstrated in methoxy-pyridine carbaldehyde preparations.

Spectroscopic characterization: ^1H NMR, ^13C NMR, and mass spectrometry are essential to confirm the structure and purity of the aldehyde products.

Summary Table of Preparation Methods

| Methodology | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Lithiation and DMF quench | n-Butyllithium, DMF, THF, low temp (-78 °C) | Low temperature, inert atmosphere | Direct aldehyde introduction, high regioselectivity | Sensitive to moisture, low yield in some cases |

| Alcohol oxidation | PCC, Swern reagents | Mild to moderate temperature | Straightforward oxidation | Requires prior alcohol synthesis, possible overoxidation |

| Nucleophilic substitution | Sodium methoxide, methanol | Ambient to reflux | Efficient methoxy introduction | Requires good leaving group, possible side reactions |

| Catalytic isomerization | Zinc chloride, zinc acetate | Elevated temperature and pressure | Improved selectivity in ring isomerization | Requires catalyst optimization |

Chemical Reactions Analysis

1-Methoxy-3,3-dimethylcyclopentane-1-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Common solvents include methanol, ethanol, and dichloromethane.

Major Products Formed:

Oxidation: 1-Methoxy-3,3-dimethylcyclopentane-1-carboxylic acid.

Reduction: 1-Methoxy-3,3-dimethylcyclopentane-1-methanol.

Scientific Research Applications

1-Methoxy-3,3-dimethylcyclopentane-1-carbaldehyde has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the production of fragrances and flavoring agents due to its unique odor profile.

Mechanism of Action

The mechanism of action of 1-Methoxy-3,3-dimethylcyclopentane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methoxy group may also influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.

Comparison with Similar Compounds

(1S,3S)-3-Methylcyclopentane-1-carbaldehyde

Molecular Formula : C₇H₁₂O

Differences :

- Lacks methoxy and one methyl group, reducing steric hindrance.

- Polarity : Lower due to absence of methoxy (-OCH₃), leading to reduced solubility in polar solvents compared to the target compound.

- Reactivity : The aldehyde group remains reactive, but simpler substituents limit steric protection during nucleophilic additions .

(1R,2S,3R)-2-Ethyl-3-methylcyclopentane-1-carbaldehyde

Molecular Formula : C₉H₁₆O

Differences :

- Substituents : Ethyl group at position 2 instead of methoxy at position 1.

- Hydrophobicity : Higher due to the ethyl chain, reducing water solubility compared to the methoxy-containing target compound.

- Stereochemical Impact : Ethyl group introduces additional conformational constraints but lacks the electron-donating effects of methoxy .

1-(1-Hydroxypropan-2-yl)-3-methylcyclopentane-1-carbaldehyde

Molecular Formula : C₁₀H₁₈O₂

Differences :

- Functional Group : A hydroxypropyl substituent replaces the methoxy group.

- Polarity and Reactivity : The hydroxyl (-OH) group enhances hydrogen bonding, increasing solubility in polar solvents. However, the aldehyde’s reactivity may be moderated by intramolecular interactions with the hydroxyl group .

Dimethyl Cyclopentane-1,3-dicarboxylate

Molecular Formula : C₉H₁₂O₄

Differences :

- Functional Groups : Two ester groups (-COOCH₃) instead of aldehyde and methoxy.

- Reactivity : Esters undergo hydrolysis or transesterification, contrasting with the aldehyde’s susceptibility to oxidation or nucleophilic attack.

- Polarity : Higher due to two ester groups, but lacks the aldehyde’s electrophilic character .

1-Methylcyclopentanol

Molecular Formula : C₆H₁₂O

Differences :

- Functional Group : Alcohol (-OH) instead of aldehyde.

- Reactivity : Alcohols participate in dehydration or oxidation reactions, unlike aldehydes.

- Boiling Point : Higher than hydrocarbons but lower than aldehydes due to weaker intermolecular forces compared to hydrogen-bonding aldehydes .

Structural and Functional Group Impact on Properties

| Compound | Key Substituents | Polarity | Reactivity | CCS (Ų, [M+H]⁺) |

|---|---|---|---|---|

| Target Compound | Methoxy, 3,3-dimethyl, aldehyde | Moderate | Nucleophilic addition, oxidation | 134.4 |

| (1S,3S)-3-Methylcyclopentane-1-carbaldehyde | Methyl, aldehyde | Low | Oxidation, nucleophilic addition | N/A |

| 1-(1-Hydroxypropan-2-yl)-3-methylcyclopentane-1-carbaldehyde | Hydroxypropyl, aldehyde | High | Hydrogen bonding, intramolecular hemiacetal formation | N/A |

| Dimethyl Cyclopentane-1,3-dicarboxylate | Two ester groups | High | Hydrolysis, transesterification | N/A |

Biological Activity

1-Methoxy-3,3-dimethylcyclopentane-1-carbaldehyde is a compound of increasing interest in chemical and biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclopentane ring substituted with both a methoxy group and an aldehyde functional group. This dual functionality contributes to its reactivity and interaction with biological systems. The compound's molecular formula is , which allows it to undergo various chemical reactions, including oxidation, reduction, and substitution.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits notable antimicrobial activity . Research indicates that compounds with similar structural motifs often demonstrate effectiveness against various bacterial strains. For instance, the compound has been investigated for its potential to inhibit Gram-positive bacteria, such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) reported at levels comparable to established antimicrobial agents .

Antiproliferative Effects

The antiproliferative activity of this compound has also been explored. In vitro studies have shown that this compound can inhibit the growth of several cancer cell lines. The half-maximal inhibitory concentration (IC50) values for various cell lines indicate its potential as an anticancer agent:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast) | 3.1 |

| HCT116 (colon) | 4.4 |

| A549 (lung) | 5.3 |

These results suggest that the compound may selectively target cancer cells while sparing normal cells, although further studies are required to elucidate the underlying mechanisms of action .

The biological activity of this compound is thought to involve its interaction with specific molecular targets within cells. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the methoxy group may influence the compound's solubility and reactivity, enhancing its bioavailability and efficacy in biological systems.

Case Studies and Research Findings

Several studies have documented the biological effects of related compounds, providing insights into the potential applications of this compound:

- Antioxidative Activity : Some derivatives have shown significant antioxidative properties in vitro, indicating that similar compounds may also exhibit protective effects against oxidative stress .

- Cancer Cell Cytotoxicity : Research on related aldehyde compounds has demonstrated selective cytotoxicity towards tumor cells without affecting normal cells significantly .

Q & A

Q. What are the established synthetic routes for 1-Methoxy-3,3-dimethylcyclopentane-1-carbaldehyde?

The compound is typically synthesized via cyclization of pre-functionalized cyclopentane derivatives or oxidation of corresponding alcohols. Key steps include:

- Cyclopentane ring formation : Using acid-catalyzed cyclization of γ,δ-unsaturated aldehydes.

- Methoxy group introduction : Nucleophilic substitution with methyl iodide or dimethyl sulfate under basic conditions.

- Oxidation : Controlled oxidation of 3,3-dimethylcyclopentanol precursors using pyridinium chlorochromate (PCC) to avoid over-oxidation . Methodological tip: Monitor reaction progress via thin-layer chromatography (TLC) to optimize yield and purity.

Q. How can researchers characterize the structural integrity of this compound?

Use a combination of:

- Spectroscopy :

- ¹H/¹³C NMR : Confirm methoxy (-OCH₃) and aldehyde (-CHO) groups (e.g., aldehyde proton at δ 9.5–10.5 ppm).

- IR : Identify carbonyl stretch (~1700 cm⁻¹) and methoxy C-O stretch (~1250 cm⁻¹).

- Mass spectrometry (MS) : Validate molecular ion ([M+H]⁺) and fragmentation patterns.

- X-ray crystallography : Resolve stereochemistry if crystalline derivatives are available .

Q. What safety protocols are recommended for handling this aldehyde?

While specific toxicity data are limited, general aldehyde safety measures apply:

- Use fume hoods and PPE (gloves, goggles).

- Avoid exposure to strong oxidizers (risk of exothermic reactions).

- Follow IFRA guidelines for structurally similar fragrance aldehydes, which recommend concentration limits in formulations .

Advanced Research Questions

Q. How can researchers investigate the biological activity of this compound, given its reported antimicrobial potential?

Design assays targeting:

- Enzyme inhibition : Test against bacterial enoyl-ACP reductase or fungal lanosterol demethylase.

- Anti-inflammatory activity : Measure suppression of TNF-α or COX-2 in cell models. Methodology:

- Use in vitro MIC (Minimum Inhibitory Concentration) assays for antimicrobial screening.

- Pair with molecular docking studies to predict interactions with enzyme active sites .

Q. How to resolve contradictions in reported reactivity data (e.g., aldehyde vs. methoxy group participation)?

- Controlled reaction studies : Compare reactivity under varying conditions (e.g., acidic vs. basic media).

- Isotopic labeling : Track aldehyde group participation using ¹³C-labeled substrates.

- Computational modeling : Calculate frontier molecular orbitals (FMOs) to predict electrophilic sites .

Q. What strategies optimize regioselective functionalization of the cyclopentane ring?

- Steric directing groups : Introduce bulky substituents to bias reaction sites.

- Catalytic systems : Use transition-metal catalysts (e.g., Pd/Cu) for C-H activation.

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack on the aldehyde .

Q. How does structural modification (e.g., replacing methoxy with hydroxyl) affect bioactivity?

- SAR (Structure-Activity Relationship) studies : Synthesize analogs (e.g., 3-hydroxy derivatives) and compare activity.

- Pharmacokinetic profiling : Assess bioavailability changes via logP measurements and metabolic stability assays.

- Reference structurally similar compounds like 3-Methylcyclopentane-1-carboxylic acid for comparative data .

Methodological Challenges & Solutions

Q. What analytical challenges arise in quantifying trace impurities during synthesis?

- HPLC with UV/Vis detection : Resolve aldehydes and alcohol byproducts using C18 columns.

- GC-MS : Detect volatile impurities (e.g., residual solvents).

- Limitation : Aldehydes may degrade during analysis; stabilize with derivatization (e.g., hydrazine formation) .

Q. How to assess the compound’s stability under varying pH and temperature conditions?

- Forced degradation studies : Expose to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions.

- Kinetic monitoring : Use UV spectroscopy to track aldehyde decomposition rates.

- Stabilizers : Add antioxidants (e.g., BHT) for long-term storage .

Q. What computational tools predict interactions with biological targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.